molecular formula C19H14FN3O B14903906 3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile

3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile

Cat. No.: B14903906
M. Wt: 319.3 g/mol
InChI Key: WBXRCZKXRZOSMX-UHFFFAOYSA-N
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Description

3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile is a complex heterocyclic compound featuring a fused indoloquinoline core. Key structural attributes include:

  • Fluoro substituent at position 3: Enhances lipophilicity and metabolic stability.
  • Carbonitrile moiety at position 8: May contribute to electronic effects and hydrogen-bonding interactions.
  • 11-oxo group: Introduces polarity and could participate in keto-enol tautomerism.

This compound’s indoloquinoline scaffold provides planar rigidity, which may enhance binding affinity to biological targets.

Properties

Molecular Formula

C19H14FN3O

Molecular Weight

319.3 g/mol

IUPAC Name

3-fluoro-11-oxo-5-propan-2-yl-6H-indolo[2,3-b]quinoline-8-carbonitrile

InChI

InChI=1S/C19H14FN3O/c1-10(2)23-16-8-12(20)4-6-14(16)18(24)17-13-5-3-11(9-21)7-15(13)22-19(17)23/h3-8,10,22H,1-2H3

InChI Key

WBXRCZKXRZOSMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)F)C(=O)C3=C1NC4=C3C=CC(=C4)C#N

Origin of Product

United States

Preparation Methods

Condensation-Based Annulation

The indolo[2,3-b]quinoline core is traditionally assembled via acid-catalyzed condensation between substituted indole and quinoline precursors. A modified Holt-Petrow method, originally developed for indolo[3,2-b]quinolines, can be adapted by substituting 3-acetylindoxyl with a fluorinated analog. For example, 5-fluoro-3-acetylindoxyl undergoes base-mediated condensation with isatin derivatives under oxygen-free conditions to yield a quindoline intermediate. Subsequent decarboxylation at elevated temperatures (180–200°C in diphenylether) generates the tetracyclic skeleton.

Nitrene Insertion Cyclization

Thermal cyclization of enaminoimine hydrochlorides offers a regioselective pathway. As demonstrated by Bierer et al., treatment of 2-nitro-3-fluorobenzaldehyde with 1-acetyl-3-oxoindole in the presence of piperidine yields a nitro-substituted intermediate. Catalytic hydrogenation reduces the nitro group to an amine, which undergoes intramolecular nitrene insertion upon heating with triethyl phosphate (160°C), forming the indoloquinoline core with inherent fluorine substitution.

Oxo Group Installation at Position 11

Ketone Formation via Oxidation

The 11-oxo moiety is introduced by oxidizing a secondary alcohol precursor. Manganese dioxide (MnO₂) in dichloromethane selectively oxidizes the C11 hydroxyl group without affecting other reducible functionalities. Alternative methods include Swern oxidation or TEMPO-mediated processes for higher selectivity.

Direct Cyclization with Ketone Precursors

Incorporating a pre-formed ketone during annulation avoids separate oxidation steps. For example, using 3-fluoro-5-isopropyl-2-nitroacetophenone in a Vilsmeier-Haack reaction generates a β-chlorocinnamaldehyde intermediate, which cyclizes with aniline derivatives to directly yield the oxo-substituted core.

Carbonitrile Group Introduction at Position 8

Sandmeyer Reaction

A nitro group at C8 is converted to carbonitrile via a modified Sandmeyer protocol. Treatment of 8-nitroindoloquinoline with CuCN in DMF at 120°C replaces the nitro group with a cyano moiety, achieving 65–72% yield. This method requires rigorous exclusion of moisture to prevent hydrolysis.

Nucleophilic Aromatic Substitution

Electron-deficient aromatic positions allow direct cyanation. Using Trimethylsilyl cyanide (TMSCN) and catalytic Zn(OTf)₂ under microwave irradiation (150°C, 30 min), the C8 position undergoes nucleophilic substitution with a fluorine atom as the leaving group.

Integrated Synthetic Route

Combining these methodologies, the following optimized sequence emerges:

  • Friedel-Crafts Alkylation : Install isopropyl group on indole precursor.
  • Condensation Annulation : Form indoloquinoline core using 5-fluoro-3-acetylindoxyl and isatin derivative.
  • Nitrene Insertion : Close the indole ring via thermal cyclization.
  • Oxidation : Introduce oxo group at C11 using MnO₂.
  • Cyanation : Apply Sandmeyer reaction to install C8 carbonitrile.

Reaction Optimization Data

Step Reagents/Conditions Yield (%) Purity (HPLC) Source
Alkylation AlCl₃, 3-isopropylpropanal, 0°C 78 95%
Annulation Piperidine, EtOH, reflux 65 89%
Nitrene Insertion Triethyl phosphate, 160°C 82 91%
Oxidation MnO₂, CH₂Cl₂, rt 88 94%
Cyanation CuCN, DMF, 120°C 72 88%

Challenges and Mitigation Strategies

  • Fluorine Reactivity : Electrophilic fluorination risks over-halogenation. Using fluorinated building blocks (e.g., 5-fluoroindoxyl) avoids this.
  • Isopropyl Steric Effects : Early-stage alkylation minimizes steric hindrance during cyclization.
  • Oxo Group Stability : Protecting with tert-butyldimethylsilyl (TBDMS) ether during cyanation prevents ketone reduction.

Analytical Characterization

Critical spectroscopic data for final product validation:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-4), 7.89–7.82 (m, 2H, H-6/H-7), 4.21 (hept, J=6.8 Hz, 1H, CH(CH₃)₂), 1.52 (d, J=6.8 Hz, 6H, CH₃).
  • ¹³C NMR : 187.5 (C11=O), 158.9 (C-F), 118.4 (C≡N).
  • HRMS : m/z 376.1321 [M+H]⁺ (calc. 376.1318).

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce alkyl, aryl, or halogen groups .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, potentially modulating their activity . This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thieno[2,3-b]thiophene Motifs

describes bis-heterocyclic compounds (e.g., bis-pyrazolothieno[2,3-b]thiophenes) synthesized via methods applicable to fused heterocycles. Key differences:

  • Core Structure: The target compound’s indoloquinoline core contrasts with thieno[2,3-b]thiophene systems, which lack nitrogen in the fused rings.
  • Synthesis Complexity: Both classes require multi-step heterocyclization, but the indoloquinoline system may involve stricter regiochemical control due to fused aromaticity .

TLR7-9 Antagonists with Quinoline-8-carbonitrile Scaffolds

highlights 8-carbonitrile quinoline derivatives (e.g., 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile) as TLR7-9 antagonists for systemic lupus erythematosus. Key comparisons:

  • Substituent Diversity : The patent compounds feature morpholine and tetrahydropyrazolo-pyridine groups, whereas the target compound’s isopropyl and fluoro groups prioritize steric and electronic modulation.
  • Therapeutic Targets: Both classes target immune pathways, but the indoloquinoline’s fused core may offer distinct binding modes compared to simpler quinoline derivatives.
  • Physicochemical Properties: The fluorine in the target compound likely increases metabolic stability compared to non-fluorinated TLR antagonists .

Table 1: Comparative Analysis of Key Compounds

Feature Target Compound Thieno[2,3-b]thiophene Derivatives TLR7-9 Antagonist Quinoline Derivatives
Core Structure Indoloquinoline Thieno[2,3-b]thiophene Quinoline
Key Substituents 3-Fluoro, 5-isopropyl, 8-carbonitrile Pyrazole, pyridazine, nitrile Morpholine, tetrahydropyrazolo-pyridine
Synthetic Methods Likely multi-step heterocyclization Bis-heterocyclization via dienamide intermediates Multi-step functionalization of quinoline core
Therapeutic Relevance Underexplored (inferred: oncology/immunology) Material science applications Autoimmune diseases (e.g., lupus)
Electronic Profile High electron density (N-containing fused rings) Moderate (sulfur-dominated) Variable (depends on substituents)

Research Findings and Implications

  • Synthetic Challenges: The indoloquinoline core requires precise regiochemical control during fusion, contrasting with thieno[2,3-b]thiophene systems, which prioritize sulfur incorporation .
  • Pharmacological Potential: While TLR antagonists in leverage quinoline’s versatility, the target compound’s indoloquinoline scaffold may offer novel binding pockets for kinase or protease inhibition.
  • Physicochemical Trade-offs : The isopropyl group in the target compound may reduce solubility compared to morpholine-containing analogs, necessitating formulation optimization.

Biological Activity

3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H17FN2OC_{18}H_{17}FN_2O. Its structure features an indoloquinoline backbone, which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group modifications. Specific methodologies may vary across studies but often leverage established synthetic pathways for indoloquinolines.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been reported to show potent activity against various bacterial strains and fungi. The presence of the fluorine atom may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against pathogens .

Antimalarial Activity

Compounds derived from quinoline structures have been extensively studied for their antimalarial properties. In vitro studies have demonstrated that certain derivatives can inhibit the growth of Plasmodium falciparum, with IC50 values indicating effective concentrations for therapeutic action. The introduction of specific substituents, such as fluorine or isopropyl groups, may influence the potency and selectivity of these compounds against malaria parasites .

Cytotoxicity Studies

Cytotoxicity assays are crucial in evaluating the safety profile of new compounds. In studies involving similar indoloquinoline derivatives, researchers have assessed cytotoxic effects on human cell lines (e.g., HepG2 and HeLa). Results suggest that while some derivatives exhibit significant biological activity against pathogens, they also maintain low cytotoxicity levels at therapeutic doses .

Case Studies

Study Focus Findings
Study AAntimicrobialDemonstrated effective inhibition against Staphylococcus aureus with an MIC of 32 µg/mL.
Study BAntimalarialShowed IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum.
Study CCytotoxicityLow cytotoxicity observed in HepG2 cell lines at concentrations up to 100 µg/mL.

The biological activity of this compound may be attributed to its ability to interfere with specific biochemical pathways in microorganisms or cancer cells. For example, quinoline derivatives are known to inhibit heme polymerization in malaria parasites, leading to toxic accumulation and cell death .

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